ADH-1 trifluroacetate ADH-1 trifluroacetate Exherin (ADH-1) trifluoroacetate is a small, cyclic pentapeptide vascular-targeting agent with potential antineoplastic and antiangiogenic activities; selectively and competitively binds to and blocks N-cadherin.IC50 value:Target: N-cadherin blockerADH-1 selectively and competitively binds to and blocks N-cadherin, which may result in disruption of tumor vasculature, inhibition of tumor cell growth, and the induction of tumor cell and endothelial cell apoptosis. N-cadherin, a cell- surface transmembrane glycoprotein of the cadherin superfamily of proteins involved in calcium-mediated cell-cell adhesion and signaling mechanisms; may be upregulated in some aggressive tumors and the endothelial cells and pericytes of some tumor blood vessels.
Brand Name: Vulcanchem
CAS No.: 1135237-88-5
VCID: VC0001832
InChI: InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1
SMILES: CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O
Molecular Formula: C24H35F3N8O8S2
Molecular Weight: 684.7 g/mol

ADH-1 trifluroacetate

CAS No.: 1135237-88-5

Cat. No.: VC0001832

Molecular Formula: C24H35F3N8O8S2

Molecular Weight: 684.7 g/mol

* For research use only. Not for human or veterinary use.

ADH-1 trifluroacetate - 1135237-88-5

CAS No. 1135237-88-5
Molecular Formula C24H35F3N8O8S2
Molecular Weight 684.7 g/mol
IUPAC Name (4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1
Standard InChI Key RMLOJFSXNMROLS-BMLUHVGESA-N
Isomeric SMILES C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O
SMILES CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O
Canonical SMILES CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O

Chemical and Structural Properties

Molecular Composition and Synthesis

ADH-1 trifluoroacetate is a cyclic pentapeptide with the sequence Ac-Cys-His-Ala-Val-Cys-NH₂, forming a 1–5 disulfide bridge between cysteine residues . The trifluoroacetate salt enhances solubility for experimental use. Key physicochemical properties include:

PropertyValueSource
Molecular Weight684.71 g/mol
Empirical FormulaC₂₄H₃₅F₃N₈O₈S₂
CAS Registry Number1135237-88-5
Storage Conditions-20°C (powder), -80°C (solution)

The cyclic structure confers stability against proteolytic degradation, while the disulfide bond is critical for N-cadherin binding . Nuclear magnetic resonance (NMR) studies confirm the (4R,7S,10S,13S,16R) stereochemical configuration .

Solubility and Stability

The compound is soluble in phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO), with stock solutions typically prepared at 10 mM concentration . Lyophilized powder remains stable for three years at -20°C, while dissolved formulations retain activity for one year at -80°C .

Mechanism of Action

N-Cadherin Antagonism

ADH-1 competitively binds to the extracellular domain of N-cadherin (CDH2), a calcium-dependent cell adhesion protein implicated in tumor angiogenesis and epithelial-mesenchymal transition . This interaction disrupts homotypic N-cadherin interactions between endothelial and tumor cells, leading to:

  • Vasculature destabilization: Loss of endothelial cell adhesion in tumor blood vessels .

  • Pro-apoptotic signaling: Caspase-3 activation via mitochondrial pathway induction .

  • Metastatic inhibition: Blockade of cell migration mediated by collagen I and N-cadherin .

Downstream Effects on Signaling Pathways

In A375 melanoma xenografts, ADH-1 increases phosphorylation of AKT at Ser473, suggesting paradoxical activation of pro-survival pathways in certain contexts . Conversely, pancreatic cancer models show suppression of β-catenin nuclear translocation, attenuating Wnt signaling .

Pharmacological Profile

In Vitro Activity

Cell LineEffect (0.2–1.0 mg/mL)Source
Pancreatic Cancer Cells85–90% apoptosis induction
SW480 ColorectalN-cadherin-dependent binding
BxPC3 PancreaticWeak binding (low CDH2 expression)

ADH-1 exhibits EC₅₀ values in the nanomolar range for N-cadherin-expressing cells, with >100-fold selectivity over E-cadherin .

In Vivo Efficacy

ModelDosage RegimenOutcomeSource
Pancreatic PDX Mice50 mg/kg i.p. daily72% tumor growth inhibition
SW480 Xenografts50 mg/kg i.p. dailyTumor/muscle ratio 1.91
A375 Melanoma Rats50 mg/kg i.p. dailyIncreased p-AKT (Ser473)

Notably, ADH-1 monotherapy shows limited efficacy in PC3 prostate xenografts, suggesting tumor-type dependence .

Preclinical Development

Biodistribution and Pharmacokinetics

Radiolabeled [¹⁸F]AlF-NOTA-ADH-1 exhibits favorable biodistribution in patient-derived xenograft (PDX) models:

TissueUptake (%ID/g at 1 h)Tumor/Muscle Ratio
PDX Tumor3.45 ± 0.988.70 ± 2.68
SW480 Tumor1.12 ± 0.341.91 ± 0.69
BxPC3 Tumor0.53 ± 0.210.96 ± 0.32

Data from microPET imaging correlates with immunohistochemical N-cadherin expression levels .

Clinical Implications and Challenges

Diagnostic Applications

The development of [¹⁸F]AlF-NOTA-ADH-1 enables non-invasive PET imaging of N-cadherin-positive tumors, with tumor-to-background ratios exceeding 8:1 in PDX models . This theranostic approach could guide patient stratification for ADH-1-based therapies.

Therapeutic Limitations

  • Heterogeneous target expression: Only 60–70% of epithelial cancers exhibit N-cadherin overexpression .

  • Compensatory signaling: AKT activation in melanoma may promote resistance .

  • Limited blood-brain barrier penetration: Restricts use in CNS malignancies.

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